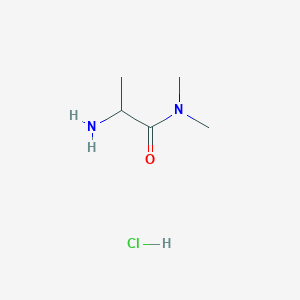

2-amino-N,N-dimethylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZDXUKDVJVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpropanamide hydrochloride typically involves the reaction of 2-amino-N,N-dimethylpropanamide with hydrochloric acid. One method involves dissolving 2-amino-N,N-dimethylpropanamide in acetonitrile and adding hydrochloric acid to the solution . The reaction mixture is then stirred at room temperature for a specified period, followed by purification using silica chromatography .

Industrial Production Methods

Industrial production methods for 2-amino-N,N-dimethylpropanamide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of dissolving the starting material in a suitable solvent, adding hydrochloric acid, and purifying the product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 2-amino-N,N-dimethylpropanamide hydrochloride include acetonitrile, hydrochloric acid, and various bases such as N-ethyl-N,N-diisopropylamine . Reaction conditions typically involve room temperature or slightly elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving 2-amino-N,N-dimethylpropanamide hydrochloride depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted amides .

Scientific Research Applications

2-amino-N,N-dimethylpropanamide hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N,N-Dimethylpropanamide Derivatives

The following compounds share the N,N-dimethylpropanamide backbone but differ in substituents, leading to distinct properties and applications:

Functional and Pharmacological Comparisons

Antihistaminic Derivatives :

- Diatrin (N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine HCl): Therapeutic Index: 300–1200 (oral); protects against histamine-induced anaphylaxis . Contrast: Unlike 2-amino-N,N-dimethylpropanamide HCl, Diatrin belongs to the ethylenediamine class, emphasizing its role in histamine receptor blockade .

Chlorinated Analogues :

- 2-Chloro-N,N-dimethylpropylamine HCl: Reactivity: Chloro group enables alkylation; used in quaternary ammonium salt synthesis . Safety: Limited data compared to the amino derivative’s documented irritancy .

Stability and Reactivity

- 2-Amino-N,N-dimethylpropanamide HCl: Stable under recommended storage (2–8°C); incompatible with strong oxidizers .

- 2-Chloro-N,N-dimethylpropanamide : Hazardous decomposition products (e.g., HCl gas) likely under heat .

- 3-(3-Aminophenyl)-N,N-dimethylpropanamide HCl: Aromatic amine may increase photodegradation risk .

Biological Activity

2-amino-N,N-dimethylpropanamide hydrochloride, a compound with the molecular formula CHClNO, has garnered attention in the fields of pharmaceuticals and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by an amine group and a dimethylamide moiety, which enhance its lipophilicity and solubility. The hydrochloride form increases stability and bioavailability, making it suitable for various applications in pharmaceuticals and biochemistry .

Antimicrobial Properties

Research indicates that 2-amino-N,N-dimethylpropanamide hydrochloride exhibits antimicrobial activity against certain bacterial strains. The presence of the amine group may contribute to this property, suggesting potential as a candidate for further investigation in antimicrobial therapies .

Anticancer Activity

Preliminary studies have shown that the compound can inhibit the proliferation of cancer cells. Its mechanism may involve modulation of specific biochemical pathways related to cell growth and apoptosis .

Immune Response Enhancement

The compound has been reported to enhance immune responses, potentially offering therapeutic benefits in immunocompromised conditions .

Anti-inflammatory Effects

2-amino-N,N-dimethylpropanamide hydrochloride also displays anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of 2-amino-N,N-dimethylpropanamide hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing multiple biochemical pathways .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 2-amino-N,N-dimethylpropanamide hydrochloride against several bacterial strains. The results indicated significant inhibition at varying concentrations, supporting its potential use as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 70 µg/mL |

This data suggests that the compound could be effective against common pathogens .

Study 2: Anticancer Activity in Cell Lines

In vitro tests on cancer cell lines demonstrated that treatment with 2-amino-N,N-dimethylpropanamide hydrochloride resulted in reduced cell viability:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

These findings indicate a promising anticancer profile, warranting further exploration in vivo .

Toxicity and Safety Profile

Studies indicate that 2-amino-N,N-dimethylpropanamide hydrochloride exhibits low toxicity levels. Acute toxicity assessments have shown minimal skin and eye irritation, with no mutagenic effects observed. However, prolonged exposure to high concentrations may lead to respiratory discomfort .

Applications in Research and Industry

The compound's versatility allows for various applications:

- Drug Development : Potential for novel therapies targeting cancer and inflammatory diseases.

- Catalysis : Used as a catalyst or reducing agent in organic synthesis.

- Material Science : Applications as a cross-linking agent in polymers and composites .

Current Research Directions

Ongoing research focuses on optimizing the synthesis of 2-amino-N,N-dimethylpropanamide hydrochloride to enhance yield and reduce costs. Investigations into its mechanism of action are also critical for understanding its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-amino-N,N-dimethylpropanamide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves reacting 2-aminopropanoyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF under reflux (40–60°C) are typical. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

- Optimization : Control temperature to prevent side reactions (e.g., over-alkylation) and monitor pH to stabilize intermediates. Purity can be enhanced via recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use P95 respirators (US) or P1 (EU) for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Environmental Control : Avoid dust generation, ensure local exhaust ventilation, and prevent discharge into drains. Store at 2–8°C in airtight containers .

Q. Which analytical techniques are suitable for characterizing 2-amino-N,N-dimethylpropanamide hydrochloride?

- Structural Analysis : NMR (e.g., H, C) to confirm amine and dimethylamide groups. FT-IR for functional group identification (e.g., N-H stretch at ~3300 cm) .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) or LC-MS for trace impurities. Melting point determination to verify crystallinity .

Advanced Research Questions

Q. How do the amino and dimethylamide groups influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The amino group acts as a nucleophile, while the dimethylamide electron-withdrawing effect reduces basicity, directing reactivity toward specific sites. Comparative studies with analogs (e.g., 3-chloro-N,N-dimethylpropanamide) show altered reaction rates in SN2 mechanisms due to steric hindrance .

- Table 1 : Reactivity Comparison with Structural Analogs

| Compound | Reactivity (SN2) | Key Factor |

|---|---|---|

| 2-Amino-N,N-dimethylpropanamide HCl | Moderate | Steric hindrance from dimethyl groups |

| 3-Chloro-N,N-dimethylpropanamide | High | Reduced steric effects |

| N-Hydroxypropanamide | Low | Electron-withdrawing -OH |

| Source: Adapted from |

Q. How can researchers resolve contradictions in reported toxicity data?

- Data Validation : Cross-reference acute oral toxicity (LD) studies with in vitro assays (e.g., Ames test for mutagenicity). Discrepancies may arise from impurity profiles; use HPLC-purified batches for reproducibility .

- Case Study : While some datasets classify the compound as H302 (harmful if swallowed), conflicting carcinogenicity claims (IARC/ACGIH) require validation via chronic exposure studies in model organisms .

Q. What strategies mitigate side reactions during synthesis?

- Byproduct Control : Add scavengers (e.g., molecular sieves) to absorb HCl, reducing undesired protonation of intermediates. Use low temperatures (0–5°C) during amine acylation to minimize hydrolysis .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity but may require post-synthesis dialysis to remove trace residues .

Q. How do structural modifications at the amino group affect biological activity?

- Case Study : Substituting the amino group with pyrrolidinyl (as in methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) increases lipid solubility, enhancing blood-brain barrier penetration. This highlights the role of N-alkylation in pharmacokinetics .

- Methodology : Use QSAR models to predict bioactivity changes. Synthesize derivatives via reductive amination or acylation and test in receptor-binding assays .

Notes

- Data Gaps : Limited physicochemical data (e.g., LogP, water solubility) necessitate experimental determination via shake-flask or computational methods (e.g., COSMO-RS) .

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing and disposal. Prioritize in silico screening to reduce animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.